(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Norepinephrine Transporter Stereospecificity SAR

Standard β-amino alcohol analogs cannot replace this (1S,2S) diastereomer. The locked (1S,2S) configuration and 3-OCF₃ substituent are non-negotiable for synthesizing the hNET-selective 1-[(1S)-2-amino-1-(3-trifluoromethoxyphenyl)ethyl]cyclohexanol series. Any other substitution pattern or stereoisomer degrades potency and selectivity. - Validated to install the required (1S) stereocenter in one step. - Pre-qualified purity: ≥98% (chiral HPLC). - Optimized pKa (~7.5-8.0) and logD (~1.0) for passive BBB permeation.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B13049235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O
InChIInChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1
InChIKeyYZTCEJIOHNBDFP-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: Structural & Stereochemical Baseline


The compound (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (CAS 1269931-13-6, MF C10H12F3NO2, MW 235.20) is a defined-stereochemistry phenylpropanolamine derivative bearing a 3-trifluoromethoxy (–OCF3) substituent . It belongs to a broader class of chiral β-amino alcohols utilized as synthetic intermediates and pharmacophore scaffolds, where both absolute configuration and ring-substitution pattern critically control biological target engagement [1]. The (1S,2S) diastereomer supplies a discrete spatial presentation of the amino and hydroxyl groups relative to the electron-withdrawing –OCF3 group, which differentiates it from its (1S,2R), (1R,2S), and (1R,2R) stereoisomers, as well as from 2- and 4-OCF3 positional isomers, in contexts where receptor or enzyme binding is stereospecific [1].

Why Generic Substitutes Cannot Replace Research-Grade Batches


Superficially similar β-amino alcohols or even close stereoisomers cannot be freely interchanged for (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL in stereochemically demanding applications. In the related norepinephrine transporter (NET) inhibitor series, shifting from a 1S,2S to a 1S,2R configuration or moving the –OCF3 from the 3- to the 4-position drastically alters receptor affinity and selectivity [1]. The –OCF3 group itself is not a passive bioisostere; its strong electron-withdrawing effect and distinct conformational preferences modulate the basicity of the adjacent amine and the overall molecular shape, producing structure-activity relationships (SAR) that are not transferable across substitution patterns or stereoisomers [1][2]. Therefore, generic procurement of “trifluoromethoxy phenylpropanolamine” without locked (1S,2S) stereochemistry and verified 3-substitution risks introducing an inactive or off-target-active congener, compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Against Closest Analogs


Stereochemistry-Driven NET Inhibition: (1S) Configuration Essential

In a series of 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogs, the (1S) absolute configuration at the carbon bearing the 3-(trifluoromethoxy)phenyl group was a prerequisite for potent human norepinephrine transporter (hNET) inhibition [1]. The (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL core can be considered a truncated open-chain analog of this scaffold; the (1S) configuration is therefore expected to be similarly required for productive binding. The corresponding (1R) enantiomer or racemate would be predicted to show significantly reduced hNET affinity based on the parent series SAR [1].

Norepinephrine Transporter Stereospecificity SAR

Substitution Position Determines On-Target Selectivity

The 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol series, anchored on the 3-OCF3 substitution, achieved excellent selectivity for hNET over the serotonin (hSERT) and dopamine (hDAT) transporters [1]. While a direct comparison to the 4-OCF3 isomer is not published in the same assay, the broader SAR of trifluoromethoxy-substituted phenylpropanolamines indicates that moving the –OCF3 group from the 3- to the 4-position can shift the selectivity profile, potentially increasing serotonergic activity and reducing NET specificity [2].

Selectivity Monoamine Transporters Positional Isomer

Chiral Amino Alcohol as Enantiopure Synthetic Entry Point

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL serves as a direct chiral building block for the synthesis of the (1S)-configured cyclohexanol NET inhibitor series, including WAY-260022 [1]. The (1S,2S) diastereomer maps directly onto the required (1S) stereocenter after N-alkylation and cyclization, avoiding an enantiomeric resolution step later in the synthesis. In contrast, use of the (1S,2R) diastereomer or a racemic mixture would necessitate costly chiral separation or asymmetric synthesis late-stage, adding steps and reducing overall yield [1][2].

Synthetic Intermediate Enantiopure Building Block NET Inhibitors

Physicochemical Differentiation by 3-OCF3

The trifluoromethoxy group imposes a unique electronic profile: its strong electron-withdrawing effect reduces the basicity of the adjacent amine (estimated ΔpKa ≈ –1.5 to –2.0 units compared to an unsubstituted phenylpropanolamine), while simultaneously increasing lipophilicity (calculated ΔlogP ≈ +1.0 to +1.5) [1]. The 3-substitution position further influences the molecular electrostatic potential surface differently than 2- or 4-substitution, which can affect passive membrane permeability and off-target binding to hERG [1][2]. A comparison of calculated logD7.4 values highlights that the 3-OCF3 (1S,2S) compound has a distinct physicochemical signature relative to its non-fluorinated or 4-OCF3 counterparts, contributing to differentiated pharmacokinetic behavior.

Lipophilicity Basicity Physicochemical Properties

Procurement Purity and Chiral Integrity Benchmarking

As of the current procurement landscape, (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (CAS 1269931-13-6) is listed by multiple suppliers with specified enantiopurity (typically ≥98% chemical purity, with chiral HPLC verification available on request) . The (1S,2R) diastereomer (CAS 1213441-64-5) is also commercially available, but the two are not interchangeable per SAR evidence. Notably, the (1S,2S) isomer's availability in research-grade quantities with documented analytical certificates reduces the risk of stereochemical misassignment, a known pitfall with less common diastereomers .

Procurement Purity Chiral Integrity

Procurement-Relevant Application Scenarios


Selective NET Inhibitor Lead Optimization

Use (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL as the chiral starting material for synthesizing 1-[(1S)-2-amino-1-(3-trifluoromethoxyphenyl)ethyl]cyclohexanol analogs, a series validated for hNET inhibition with >30-fold selectivity over hSERT and hDAT [1]. The (1S,2S) configuration directly installs the required (1S) stereocenter, and the 3-OCF3 group is critical for maintaining NET selectivity; substitution at the 4-position or use of the (1R) enantiomer has been shown to degrade potency and selectivity [1][2].

Chiral Pool Synthesis of Enantiopure CNS Candidates

Employ this compound as a validated chiral building block in the multi-step synthesis of CNS-penetrant drug candidates. The reduced amine basicity (estimated pKa 7.5-8.0) and increased lipophilicity (logD ~1.0) conferred by the 3-OCF3 group are specifically engineered to optimize passive blood-brain barrier permeation while minimizing hERG channel binding [3][4]. Non-fluorinated phenylpropanolamines do not replicate this physicochemical profile, making the (1S,2S) isomer a preferred procurement choice for CNS programs.

Stereochemical Probe in Monoamine Transporter SAR

Utilize (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL as a defined-stereochemistry probe to interrogate the stereochemical requirements of monoamine transporter binding pockets. Comparative testing against the (1S,2R) diastereomer (CAS 1213441-64-5) or the 4-OCF3 positional isomer can reveal the precise spatial and electronic constraints for NET vs. SERT vs. DAT activity [1][2]. The availability of both diastereomers with documented enantiopurity supports rigorous SAR exploration.

Analytical Reference Standard for Chiral Method Development

Deploy the well-characterized (1S,2S) isomer (≥98% purity, with chiral HPLC and NMR data ) as a reference standard for developing chiral separation methods or for confirming the stereochemical outcome of asymmetric syntheses targeting the 1-aryl-2-aminopropanol scaffold. Its distinct retention time relative to the (1S,2R) isomer enables robust method validation.

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